4-Iodophenyl morpholine-4-carboxylate
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Overview
Description
4-Iodophenyl morpholine-4-carboxylate: is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of an iodophenyl group attached to a morpholine ring via a carboxylate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodophenyl morpholine-4-carboxylate typically involves the reaction of 4-iodophenol with morpholine-4-carboxylic acid under specific conditions. One common method is the use of a coupling reaction facilitated by a catalyst such as copper(I) iodide in the presence of a base like potassium hydroxide. The reaction is carried out in a solvent such as 1-methyl-2-pyrrolidinone at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Iodophenyl morpholine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Iodophenyl morpholine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Iodophenyl morpholine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The iodophenyl group can enhance the compound’s binding affinity to these targets, while the morpholine ring can improve its solubility and bioavailability .
Comparison with Similar Compounds
4-Iodophenyl morpholine: Similar structure but lacks the carboxylate group.
Phenyl morpholine-4-carboxylate: Similar structure but lacks the iodine atom.
4-Bromophenyl morpholine-4-carboxylate: Similar structure but with a bromine atom instead of iodine.
Uniqueness: 4-Iodophenyl morpholine-4-carboxylate is unique due to the presence of both the iodophenyl and morpholine-4-carboxylate groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C11H12INO3 |
---|---|
Molecular Weight |
333.12 g/mol |
IUPAC Name |
(4-iodophenyl) morpholine-4-carboxylate |
InChI |
InChI=1S/C11H12INO3/c12-9-1-3-10(4-2-9)16-11(14)13-5-7-15-8-6-13/h1-4H,5-8H2 |
InChI Key |
MEXFPDYWCZZMTG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC=C(C=C2)I |
Origin of Product |
United States |
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